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Compound of Interest

Compound Name: (Z)-Fluoxastrobin

Cat. No.: B061175 Get Quote

The fungicidal activity of (Z)-Fluoxastrobin is rooted in its ability to disrupt cellular energy

production at its most critical point: the mitochondrial electron transport chain (ETC).

The Fungal Mitochondrial Electron Transport Chain
(ETC)
The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that

facilitates the transfer of electrons from donor molecules to a final electron acceptor (oxygen).

This process is coupled with the pumping of protons from the mitochondrial matrix to the

intermembrane space, creating a proton gradient that drives ATP synthesis via ATP synthase

(Complex V).

The Target: Cytochrome bc1 Complex (Complex III)
(Z)-Fluoxastrobin specifically targets the cytochrome bc1 complex, also known as Complex III.

[2] This enzyme is a critical component of the ETC, responsible for oxidizing ubiquinol

(Coenzyme Q) and transferring the resulting electrons to cytochrome c.[5] This reaction is a

key step in the generation of the proton gradient. The function of Complex III is best described

by the Q-cycle mechanism, which involves a bifurcated electron transfer pathway at two distinct

binding sites: the ubiquinol oxidation site (Qo) and the ubiquinone reduction site (Qi).[5]
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(Z)-Fluoxastrobin binds with high affinity to the Qo site of the cytochrome bc1 complex.[6] This

binding physically obstructs the docking of the natural substrate, ubiquinol, preventing its

oxidation.[2] The interruption of the Q-cycle halts the flow of electrons to cytochrome c,

collapses the mitochondrial membrane potential, and ceases ATP synthesis, depriving the

fungal cell of the energy required for vital processes.[4][7]
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Caption: Mechanism of (Z)-Fluoxastrobin action on the fungal ETC.
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Quantitative Efficacy Data
The efficacy of QoI fungicides is typically quantified by determining the concentration required

to inhibit fungal growth or enzyme activity by 50% (EC₅₀ or IC₅₀) or the inhibition constant (Ki)

for the target enzyme. While specific quantitative data for the (Z)-isomer of Fluoxastrobin

against a wide range of fungi is not extensively consolidated in publicly available literature, data

for the general compound and its close chemical relatives demonstrate high potency.

Fungicide
Fungal
Species

Assay Type Value Unit Citation

Fluoxastrobin

MDA-MB-231

(human cell

line)

Cytotoxicity

(XTT assay)
6.9 µg/mL [8]

Azoxystrobin
Rhizoctonia

cerealis

Mycelial

Growth
10.86 mg/L [6]

Azoxystrobin
Porcine bc1

complex

Enzyme

Inhibition (Ki)
297.6 nM [9]

Pyraclostrobi

n

Puccinia

triticina

Uredia

Number
0.005 - 0.02 µg/mL [10]

Pyraclostrobi

n

Cryptococcus

spp.

Mycelial

Growth (MIC)
0.03 - >16 µg/mL [11]

Note: Data for human cell lines are provided for context on cytotoxic potential but are not

indicative of specific antifungal efficacy. Data for related QoI fungicides Azoxystrobin and

Pyraclostrobin are included to illustrate the typical potency range for this class of inhibitors.

Fungal Resistance Mechanisms
The site-specific nature of (Z)-Fluoxastrobin exerts strong selective pressure, leading to the

development of resistance in fungal populations.
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The most common and significant mechanism of resistance is a point mutation in the

mitochondrial cytochrome b gene (CYTB), which encodes a core subunit of the bc1 complex.[3]

A single nucleotide polymorphism can lead to an amino acid substitution in the Qo binding

pocket, reducing the binding affinity of the fungicide. The most frequently observed mutation is

a substitution of glycine with alanine at position 143 (G143A).[3] This change sterically hinders

the binding of strobilurin fungicides, including Fluoxastrobin, rendering them ineffective while

having a minimal impact on the enzyme's natural function.
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Caption: Resistance via target site mutation (G143A) in cytochrome b.

Alternative Respiration Pathway
Some fungi possess an alternative oxidase (AOX) pathway. This pathway branches from the

main ETC at the ubiquinone pool and transfers electrons directly to oxygen, bypassing

Complexes III and IV. While this process does not contribute to ATP synthesis, it can allow the

fungus to survive the blockage of Complex III by a QoI fungicide, conferring a degree of

tolerance.
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Assessing the impact of (Z)-Fluoxastrobin on fungal mitochondria requires specialized

bioenergetic and enzymatic assays.

Protocol: Measurement of Mitochondrial Respiration via
Extracellular Flux Analysis
This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the Oxygen

Consumption Rate (OCR), a direct indicator of mitochondrial respiration, in intact fungal cells or

spheroplasts. The "Mito Stress Test" assay uses sequential injections of mitochondrial

inhibitors to dissect the components of respiration.

I. Materials:

Seahorse XF Cell Culture Microplate

Seahorse XF Sensor Cartridge

Seahorse XF Calibrant

Seahorse XF Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose,

pyruvate, and glutamine, pH adjusted to 7.4)[3]

Fungal cell or spheroplast suspension

Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent),

Rotenone/Antimycin A (Complex I/III inhibitors)

(Z)-Fluoxastrobin stock solution

II. Methodology:

Cartridge Hydration: A day prior to the assay, hydrate the sensor cartridge by adding 200 µL

of XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

Incubate overnight at 37°C in a non-CO₂ incubator.[12][13]

Cell Plating: Seed fungal cells/spheroplasts into the XF microplate wells at a predetermined

optimal density. Allow cells to adhere or form a monolayer.
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Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed

XF Assay Medium. Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes

to allow temperature and pH to equilibrate.[12]

Prepare Compounds: Prepare injection solutions of (Z)-Fluoxastrobin (or vehicle control),

Oligomycin, FCCP, and Rotenone/Antimycin A in XF Assay Medium at the desired final

concentrations. Load the compounds into the appropriate ports (A, B, C, D) of the hydrated

sensor cartridge.

Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once

calibration is complete, replace the calibrant plate with the cell plate and initiate the assay

protocol. The instrument will measure baseline OCR before sequentially injecting the

compounds and measuring the subsequent changes in OCR.

III. Data Interpretation:

Basal Respiration: The initial OCR before any injections.

ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.

Maximal Respiration: The peak OCR achieved after FCCP injection.

Non-Mitochondrial Respiration: The remaining OCR after Rotenone/Antimycin A injection.

(Z)-Fluoxastrobin Effect: A dose-dependent decrease in Basal and Maximal Respiration

indicates inhibition of the ETC.
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Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
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Protocol: In Vitro Succinate-Cytochrome c Reductase
(Complex II-III) Activity Assay
This spectrophotometric assay measures the activity of the bc1 complex by providing its

substrate (reduced Coenzyme Q via Complex II) and monitoring the reduction of its product,

cytochrome c.

I. Materials:

Isolated fungal mitochondria

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

Succinate (Complex II substrate)

Potassium cyanide (KCN) (to inhibit Complex IV)

Oxidized Cytochrome c

(Z)-Fluoxastrobin stock solution in DMSO

Spectrophotometer capable of measuring absorbance at 550 nm

II. Methodology:

Mitochondria Isolation: Isolate mitochondria from fungal mycelia via differential

centrifugation.[7] Determine protein concentration using a standard method (e.g., Bradford

assay).

Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, KCN, and

oxidized cytochrome c.

Inhibitor Incubation: Add a specific concentration of (Z)-Fluoxastrobin (or DMSO for control)

to the reaction mixture. Add the mitochondrial suspension and incubate for 5-10 minutes at a

controlled temperature (e.g., 25°C).

Reaction Initiation: Start the reaction by adding succinate to the cuvette.
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Measurement: Immediately monitor the increase in absorbance at 550 nm over time. The

rate of increase is proportional to the rate of cytochrome c reduction and thus reflects the

activity of the cytochrome bc1 complex.

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the

reaction rate against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Core Mechanism: Inhibition of Mitochondrial
Respiration]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061175#z-fluoxastrobin-mechanism-of-action-in-
fungi]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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